molecular formula C10H21NOS B13012574 2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol

2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol

Cat. No.: B13012574
M. Wt: 203.35 g/mol
InChI Key: VUBJBWHYLYKLHE-UHFFFAOYSA-N
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Description

2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol is an organic compound with the molecular formula C10H21NOS. It is a specialized chemical used primarily in research settings. The compound features a thietane ring, which is a four-membered ring containing sulfur, and an amino alcohol functional group. This unique structure makes it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol typically involves the reaction of 2-ethyl-2-(hydroxymethyl)butan-1-ol with thietan-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol involves its interaction with specific molecular targets. The thietane ring and amino alcohol functional group allow it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could have significant biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol is unique due to the presence of the thietane ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H21NOS

Molecular Weight

203.35 g/mol

IUPAC Name

2-ethyl-2-[(thietan-3-ylamino)methyl]butan-1-ol

InChI

InChI=1S/C10H21NOS/c1-3-10(4-2,8-12)7-11-9-5-13-6-9/h9,11-12H,3-8H2,1-2H3

InChI Key

VUBJBWHYLYKLHE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CNC1CSC1)CO

Origin of Product

United States

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